molecular formula C18H19ClN2O3S B11597925 1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B11597925
M. Wt: 378.9 g/mol
InChI Key: LJNORSTUHZGXCU-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzenesulfonyl)-N-phenylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form the sulfonamide intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzenesulfonyl)-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-N-phenylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonyl isocyanate
  • 4-Chlorobenzenesulfonyl chloride
  • p-Toluenesulfonyl isocyanate
  • Benzenesulfonyl chloride

Uniqueness

1-(4-Chlorobenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both the sulfonyl and carboxamide groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)21-12-10-14(11-13-21)18(22)20-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,20,22)

InChI Key

LJNORSTUHZGXCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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